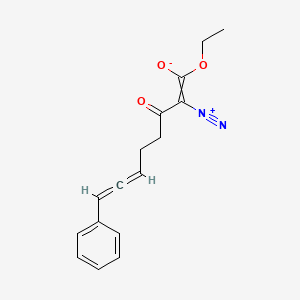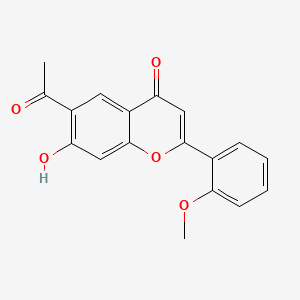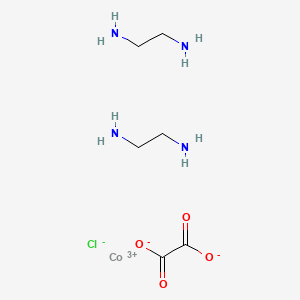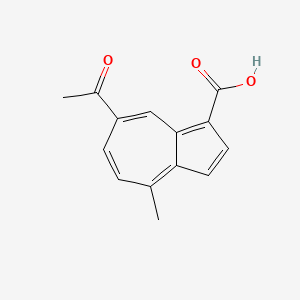
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is a diazonium compound characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a trienolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using sodium nitrite and hydrochloric acid. The ethoxy group is introduced through an esterification reaction, while the phenyl group is incorporated via a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as carbene or nitrene species, upon decomposition. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic attack, electrophilic addition, and radical formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- PENTANOIC ACID, 2-DIAZO-3-OXO-, ETHYL ESTER
- 6,7-Octadienoic acid, 2-diazo-3-oxo-8-phenyl-, ethyl ester
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
920977-81-7 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)15(18-17)14(19)12-8-4-7-11-13-9-5-3-6-10-13/h3-6,9-11H,2,8,12H2,1H3 |
InChI-Schlüssel |
JWJVDHSPURPUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C(=O)CCC=C=CC1=CC=CC=C1)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)





